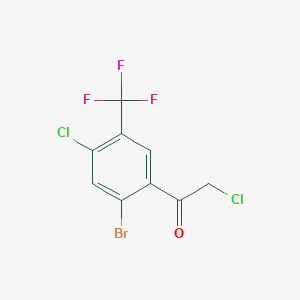![molecular formula C10H8ClN3O2 B13725340 (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is a chemical compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol This compound is notable for its unique structure, which includes an isoxazole ring, a chloromethyl group, and an aminopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one typically involves the condensation of 2-aminopyridine-3-carbaldehyde with 3-(chloromethyl)isoxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another compound with a heterocyclic ring structure.
Phenylephrine Related Compound F: Contains a similar aromatic ring structure.
Methylammonium lead halide: Shares some structural similarities in terms of ring systems.
Uniqueness
(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one is unique due to its combination of an isoxazole ring, a chloromethyl group, and an aminopyridine moiety
Propriétés
Formule moléculaire |
C10H8ClN3O2 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
(4E)-4-[(2-aminopyridin-3-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8ClN3O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2,(H2,12,13)/b7-4+ |
Clé InChI |
GKIHUGQQEYFNOJ-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)N)/C=C/2\C(=NOC2=O)CCl |
SMILES canonique |
C1=CC(=C(N=C1)N)C=C2C(=NOC2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

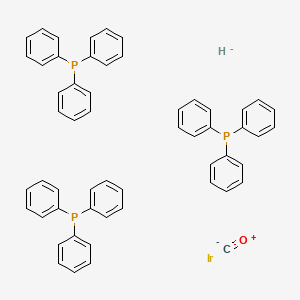
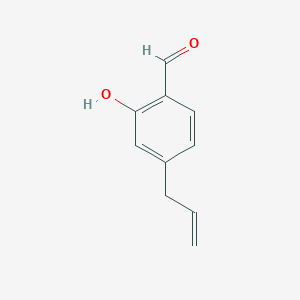
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
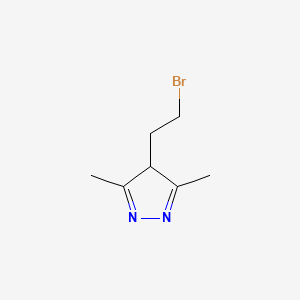
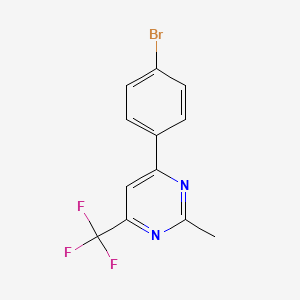

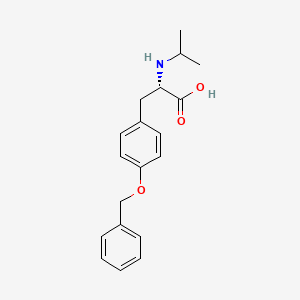

![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
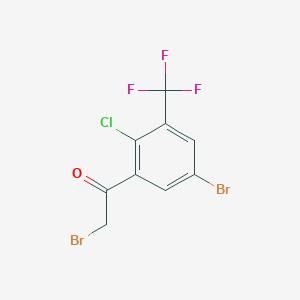
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
